Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-
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Overview
Description
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] is a complex organic compound with the molecular formula C20H11Br4F3O2 . This compound is characterized by the presence of trifluoromethyl and dibromo substituents on a phenolic structure, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2,6-dibromophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] involves its interaction with specific molecular targets. The trifluoromethyl and dibromo groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell division and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the dibromo substituents.
2,6-Dibromophenol: Contains the dibromo groups but lacks the trifluoromethyl substituent.
Uniqueness
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] is unique due to the combination of trifluoromethyl and dibromo groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
646504-78-1 |
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Molecular Formula |
C20H11Br4F3O2 |
Molecular Weight |
659.9 g/mol |
IUPAC Name |
2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)-[4-(trifluoromethyl)phenyl]methyl]phenol |
InChI |
InChI=1S/C20H11Br4F3O2/c21-13-5-10(6-14(22)18(13)28)17(11-7-15(23)19(29)16(24)8-11)9-1-3-12(4-2-9)20(25,26)27/h1-8,17,28-29H |
InChI Key |
YMIMYJPPHFAMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C(=C2)Br)O)Br)C3=CC(=C(C(=C3)Br)O)Br)C(F)(F)F |
Origin of Product |
United States |
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